Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the trifluoromethyl-substituted phenyl group. The exact structure would depend on the positions of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Oxadiazole Derivatives
A study by Wet-osot et al. (2017) demonstrated a one-pot synthesis method for 5-substituted 2-ethoxy-1,3,4-oxadiazoles, which are precursors to 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, showcasing the versatility of oxadiazole derivatives in chemical synthesis (Sirawit Wet-osot, Wong Phakhodee, M. Pattarawarapan, 2017).
Structural and Polymorphic Analysis
Research by Salorinne et al. (2014) focused on the structural characterization and polymorphism of ethyl ester and carboxylic acid derivatives related to WIN 61893 analogues, highlighting their capacity for forming intermolecular hydrogen bonds and undergoing structural transformations (Kirsi Salorinne, T. Lahtinen, V. Marjomäki, H. Häkkinen, 2014).
Application in Medicinal Chemistry
Biological Activity Exploration
Microwave-assisted synthesis by Başoğlu et al. (2013) produced hybrid molecules containing penicillanic or cephalosporanic acid moieties, examining their antimicrobial, antilipase, and antiurease activities. This study underscores the potential of ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate derivatives in the development of new antimicrobial agents (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).
Advanced Material Development
Corrosion Inhibition
Dohare et al. (2017) synthesized pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, investigating their efficiency as corrosion inhibitors for mild steel in industrial processes. The study combined gravimetric and electrochemical methods with computational simulations to elucidate the mechanisms of action, showcasing the multifunctional applications of oxadiazole derivatives in materials science (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Mechanism of Action
Target of Action
It is known that trifluoromethylphenyl compounds are often used in the synthesis of drugs like cinacalcet , which targets the calcium-sensing receptor (CaSR) and acts as a calcimimetic .
Mode of Action
Trifluoromethylphenyl compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, often related to their target of action .
Pharmacokinetics
The compound’s predicted boiling point is 3504±520 °C , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level, often related to their target of action .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of chemical compounds .
Future Directions
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-16-9(17-20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKXCWXRJXHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478030-57-8 |
Source
|
Record name | ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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